molecular formula C7H4Cl3NO3 B129103 Triclopyr CAS No. 55335-06-3

Triclopyr

Cat. No. B129103
Key on ui cas rn: 55335-06-3
M. Wt: 256.5 g/mol
InChI Key: REEQLXCGVXDJSQ-UHFFFAOYSA-N
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Patent
US04544661

Procedure details

To 450 ml of a stirred solution of Garlon 3A (triethylamine salt of 3,5,6-trichloro-2-pyridyloxyacetic acid), 250 ml concentrated hydrochloric acid was added with stirring. A precipitate formed. The mixture was diluted to 1500 ml with water. The precipitate was filtered, washed with water, pressed dried and then dried inside the hood to give 176 g of the above-identified product as a beige solid.
[Compound]
Name
stirred solution
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH:8]1[C:13]([Cl:14])=[C:12]([Cl:15])[N:11]=[C:10]([O:16][CH2:17][C:18]([OH:20])=[O:19])[C:9]=1[Cl:21].Cl>O>[Cl:21][C:9]1[C:10]([O:16][CH2:17][C:18]([OH:20])=[O:19])=[N:11][C:12]([Cl:15])=[C:13]([Cl:14])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
stirred solution
Quantity
450 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
pressed dried
CUSTOM
Type
CUSTOM
Details
dried inside the hood

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 176 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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